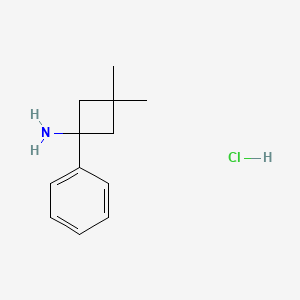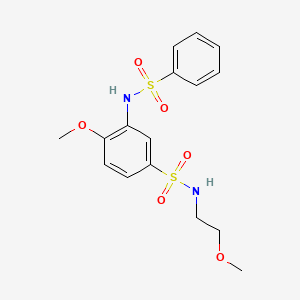
3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of sulfonamide groups and methoxy substituents
Preparation Methods
The synthesis of 3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes sulfonation, nitration, and reduction reactions, followed by the introduction of methoxy groups through methylation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide groups make it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient due to its structural similarity to other bioactive sulfonamides.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide groups can mimic natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar compounds to 3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide include other sulfonamides with different substituents. For example:
- 3-amino-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
- Sulfamethazine : A commonly used veterinary drug.
- Sulfadiazine : Used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Properties
Molecular Formula |
C16H20N2O6S2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-(benzenesulfonamido)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O6S2/c1-23-11-10-17-25(19,20)14-8-9-16(24-2)15(12-14)18-26(21,22)13-6-4-3-5-7-13/h3-9,12,17-18H,10-11H2,1-2H3 |
InChI Key |
JHKSSNXOKKRSKD-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B15300879.png)

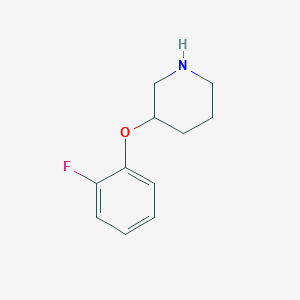

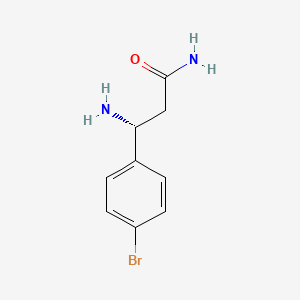
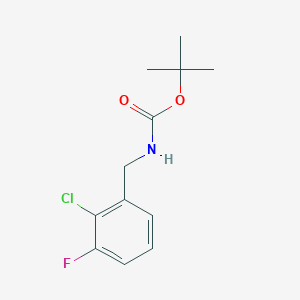
![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B15300908.png)
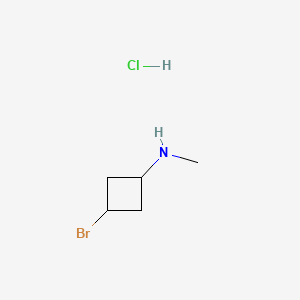


![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)
![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)

